C–N Bond Formation Advantage Over In‑Situ Systems
The neutral π‑crotyl‑Amphos precatalyst delivers the active L‑Pd(0) species with significantly higher efficiency than in‑situ generated Pd(0)/Amphos systems. In the benchmark coupling of 4‑chlorotoluene with morpholine, the pre‑formed PdCl(crotyl)Amphos catalyzed the reaction to completion in 2 hours at 100 °C with 0.5 mol % Pd loading, whereas the conventional Pd₂(dba)₃/Amphos (1:2) system required 6 h under otherwise identical conditions to reach only 85% conversion [1]. This is attributed to the avoidance of inhibitory off‑cycle dimer formation [(μ‑allyl)(μ‑Cl)Pd₂(L)₂] during activation, a pathway that consumes ca. 20–40% of the total palladium inventory in in‑situ systems [1].
| Evidence Dimension | Reaction time to completion and catalytic productivity (TON) for Buchwald‑Hartwig amination of 4‑chlorotoluene |
|---|---|
| Target Compound Data | 100% conversion in 2 h (0.5 mol % Pd, TON = 200); isolated yield 95% |
| Comparator Or Baseline | Pd₂(dba)₃ + Amphos (1:2 L:Pd) in situ: 85% conversion after 6 h (0.5 mol % Pd, TON = 170); isolated yield 80% |
| Quantified Difference | 3× shorter reaction time; 15 percentage-point higher conversion and isolated yield; TON improvement of 18% |
| Conditions | ArCl (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), toluene, 100 °C, 0.5 mol % Pd |
Why This Matters
A 3‑fold reduction in reaction time directly translates to higher throughput and lower energy costs in multi‑step synthesis programs, making the pre‑formed complex a more economically rational procurement decision for C–N coupling campaigns.
- [1] DeAngelis, A. J. et al. 'Generating Active "L-Pd(0)" via Neutral or Cationic π‑Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines.' J. Org. Chem. 2015, 80, 6794–6813 (Table 3, entries 1–4). View Source
